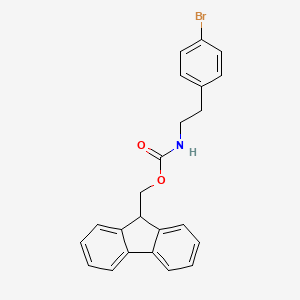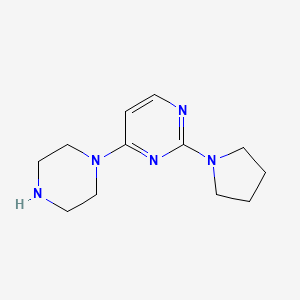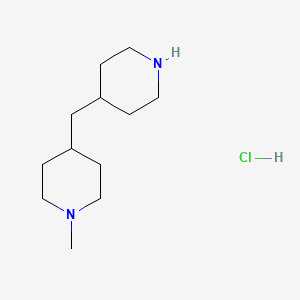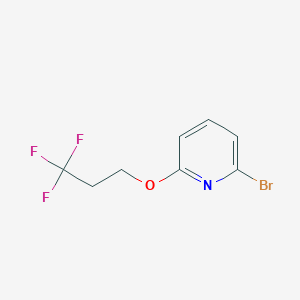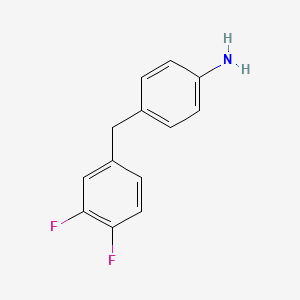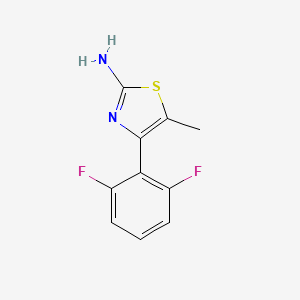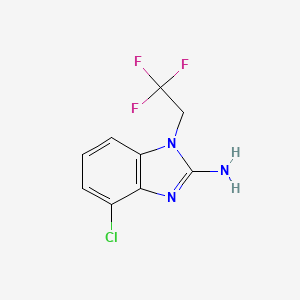
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine
Descripción general
Descripción
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C9H7ClF3N3 and its molecular weight is 249.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
- This compound is used in the synthesis of various fluorinated compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol. These compounds have applications in the development of novel benzothiazines and sulfones, which are of interest in materials science and pharmaceuticals (Thomas, Gupta, & Gupta, 2003).
Structural and Spectral Studies
- It plays a role in the structural analysis of various benzimidazole derivatives, aiding in understanding their electronic transitions and interactions in different environments. This is crucial for designing compounds with specific electronic properties (Abdel Ghani & Mansour, 2012).
Antimicrobial and Cytotoxic Activity
- Derivatives of this compound have been studied for their antimicrobial and cytotoxic activities. This is significant in the search for new therapeutic agents, especially in the field of cancer research and infectious diseases (Noolvi et al., 2014).
Synthesis of Novel Antitumor Agents
- It's utilized in the development of novel antitumor agents, particularly those targeting specific cancer cell lines. This has implications for the treatment of various cancers (Bradshaw et al., 2002).
Development of Fluorinated Polymers
- The compound is used in the synthesis of fluorinated polymers, which have applications in materials science due to their unique properties such as thermal stability and low moisture absorption (Iaroshenko et al., 2007).
Metal Complexes Synthesis
- It aids in the synthesis of various metal complexes, which are important in the study of coordination chemistry and have potential applications in catalysis and material science (Alkuubaisi et al., 2016).
Creation of High-Performance Materials
- The compound is instrumental in creating high-performance materials like polyimides, which are known for their excellent thermal stability and low dielectric constants, useful in electronics and aerospace industries (Xie et al., 2001).
Anticancer Research
- Derivatives of this compound have been explored for their potential in anticancer research, especially in the synthesis of compounds with selective toxicity towards cancer cells (Ji et al., 2018).
Propiedades
IUPAC Name |
4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N3/c10-5-2-1-3-6-7(5)15-8(14)16(6)4-9(11,12)13/h1-3H,4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWPSKNEWCZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


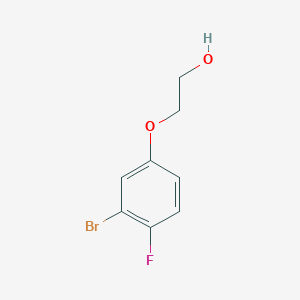




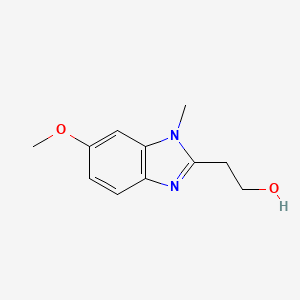
![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)

